molecular formula C20H18FN3O2 B2638341 1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941919-68-2

1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2638341
CAS No.: 941919-68-2
M. Wt: 351.381
InChI Key: KLGBKEYREMKBPP-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at position 1 with a 3,5-dimethylphenyl group and at position 4 with a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry applications. The 3,5-dimethylphenyl substituent contributes steric bulk and lipophilicity, while the 2-fluorophenyl group on the oxadiazole may influence electronic properties and target interactions.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-12-7-13(2)9-15(8-12)24-11-14(10-18(24)25)20-22-19(23-26-20)16-5-3-4-6-17(16)21/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGBKEYREMKBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing this ring have been studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents . .

Pharmacokinetics, or how the body absorbs, distributes, metabolizes, and excretes a compound, can also vary widely depending on the compound’s specific structure. Factors that can influence a compound’s pharmacokinetics include its size, charge, polarity, and the presence of functional groups that can interact with enzymes and transport proteins .

The action environment, or how environmental factors influence a compound’s action, efficacy, and stability, can also vary widely. Factors such as temperature, pH, and the presence of other compounds can all influence how a compound behaves in the body .

Biological Activity

The compound 1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19FN4OC_{22}H_{19}FN_{4}O with a molecular weight of 374.42 g/mol. The structure features a pyrrolidinone core linked to a 1,2,4-oxadiazole moiety and substituted phenyl groups, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, particularly in cancer treatment. These compounds have shown efficacy against various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma cells.

A study highlighted the cytotoxic effects of This compound , reporting an IC50 value that suggests significant antiproliferative activity across multiple cancer types .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes and pathways associated with tumor growth. Notably, derivatives of 1,2,4-oxadiazoles have been shown to inhibit human deacetylases (e.g., Sirtuin 2) and carbonic anhydrases—enzymes involved in tumor metabolism and proliferation .

Case Studies

Several studies have focused on the biological activity of similar oxadiazole derivatives:

  • Study on Anticancer Properties :
    • A derivative with a similar structure demonstrated moderate activity with an average IC50 value around 92.4 µM against a panel of 11 cancer cell lines .
    • The study emphasized that modifications in the oxadiazole structure could enhance cytotoxicity and selectivity towards cancer cells.
  • Mechanism-Based Approaches :
    • Recent reviews summarize the bioactivity of 1,3,4-oxadiazoles as promising candidates for anticancer drugs due to their high specificity in binding to molecular targets .
    • These compounds have been reported to exhibit not only anticancer properties but also activities such as antiviral and anti-inflammatory effects.

Data Table: Biological Activity Overview

Biological ActivityReferenceObserved Effects
Anticancer Cytotoxicity against various cancer cell lines
Enzyme Inhibition Inhibition of Sirtuin 2 and Carbonic Anhydrases
Antiviral Potential antiviral properties noted in derivatives

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C19H17FN2O2
  • Molecular Weight : 324.35 g/mol
  • CAS Number : 891866-60-7

Biological Activities

The compound belongs to a class of chemicals known as 1,3,4-oxadiazoles , which have shown significant biological activity across various domains:

  • Anticancer Properties :
    • Research indicates that derivatives containing the oxadiazole moiety exhibit promising anticancer activities. For instance, compounds similar to 1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one have been tested for their efficacy against various cancer cell lines. One study highlighted that certain oxadiazole derivatives demonstrated high potency against leukemia and breast cancer cell lines, with inhibition rates exceeding 90% in some cases .
  • Antimicrobial Activity :
    • The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds derived from this structure have been effective against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects :
    • Some studies suggest that 1,3,4-oxadiazole derivatives can function as anti-inflammatory agents by modulating inflammatory pathways and cytokine production. This potential makes them candidates for treating inflammatory diseases .
  • Antidiabetic and Anticonvulsant Activities :
    • There is emerging evidence that these compounds may also exhibit antidiabetic and anticonvulsant properties. For example, specific oxadiazole derivatives have shown effectiveness in lowering blood glucose levels in diabetic models and reducing seizure frequency in animal studies .

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

Activity TypeDescriptionReference
AnticancerHigh potency against leukemia and breast cancer cell lines (inhibition >90%)
AntimicrobialEffective against various bacterial and fungal strains
Anti-inflammatoryModulates inflammatory pathways
AntidiabeticLowers blood glucose levels in diabetic models
AnticonvulsantReduces seizure frequency in animal studies

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Structural Differences :

  • The 3,5-dimethylphenyl group in the target compound is replaced with a 4-methoxyphenyl group.
  • The oxadiazole moiety lacks a fluorine substituent, bearing a simple phenyl ring instead of 2-fluorophenyl .

Physicochemical Implications :

  • The absence of fluorine reduces electronegativity at the oxadiazole-phenyl interface, which might affect π-π stacking interactions in biological targets.

1-(3-((4-Amino-6-((2-fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one (Compound 70)

Structural Differences :

  • The oxadiazole ring is replaced with a triazine core, introducing additional nitrogen atoms.

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine

Structural Differences :

  • The pyrrolidin-2-one core is replaced with a 1,2,3-triazol-5-amine.
  • The oxadiazole bears a 2-chlorophenyl group instead of 2-fluorophenyl .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure R₁ (Pyrrolidinone Substituent) R₂ (Oxadiazole Substituent) Molecular Formula Molecular Weight (g/mol)
1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Pyrrolidin-2-one 3,5-Dimethylphenyl 2-Fluorophenyl C₂₁H₂₀FN₃O₂ 381.41*
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Pyrrolidin-2-one 4-Methoxyphenyl Phenyl C₁₉H₁₇N₃O₃ 335.36*
Compound 70 Pyrrolidin-2-one 3-(Triazine-substituted)phenyl N/A C₂₄H₂₅F₃N₆O₂ 510.49
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazol-5-amine 3,5-Dimethylphenyl 2-Chlorophenyl C₁₉H₁₆ClN₅O 365.82*

*Calculated based on structural analysis.

Research Findings and Implications

  • Substituent Effects : Fluorine and chlorine atoms on the oxadiazole ring influence electronic properties and binding kinetics. Fluorine’s electronegativity may enhance interactions with polar residues in enzyme active sites, while chlorine’s bulkiness could improve hydrophobic contacts .
  • Synthetic Complexity : Compound 70’s triazine-based synthesis () requires more steps than oxadiazole formation, highlighting a trade-off between structural complexity and scalability.

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